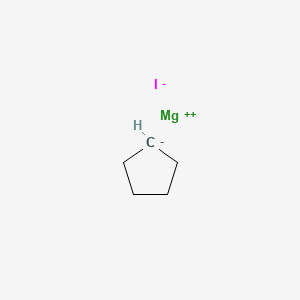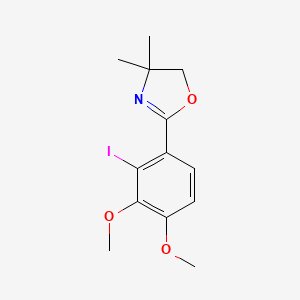
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an iodo group and two methoxy groups attached to a phenyl ring, along with a dihydro-oxazole ring structure.
Méthodes De Préparation
The synthesis of 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 3,4-dimethoxyphenyl derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.
Applications De Recherche Scientifique
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, especially those involving oxidative stress and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The iodo and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The oxazole ring structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole include:
2-Iodo-3,4-dimethoxyphenyl derivatives: These compounds share the iodo and methoxy functional groups but may differ in the ring structure or additional substituents.
Oxazole derivatives: Compounds with an oxazole ring structure but different substituents on the phenyl ring or other parts of the molecule.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group but may lack the iodo group or oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185033-78-7 |
|---|---|
Formule moléculaire |
C13H16INO3 |
Poids moléculaire |
361.17 g/mol |
Nom IUPAC |
2-(2-iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H16INO3/c1-13(2)7-18-12(15-13)8-5-6-9(16-3)11(17-4)10(8)14/h5-6H,7H2,1-4H3 |
Clé InChI |
ILGYGIOAAXTARD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=C(C(=C(C=C2)OC)OC)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
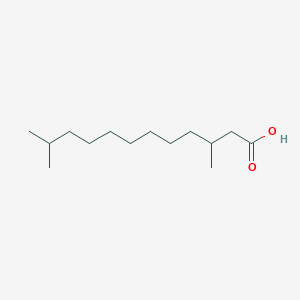
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
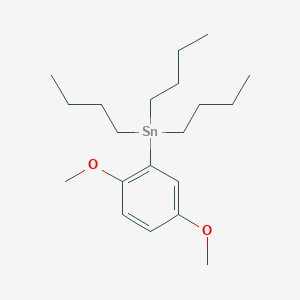
silane](/img/structure/B12558763.png)
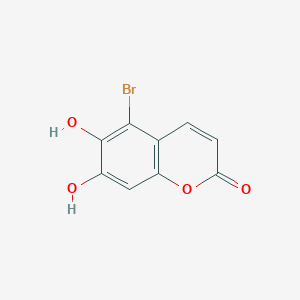
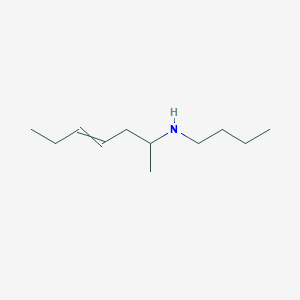

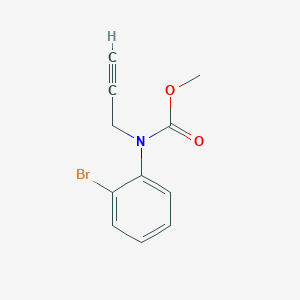
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
